2-(Cyclohexylamino)butanoic acid
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Overview
Description
2-(Cyclohexylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexylamino group attached to the second carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with butanoic acid derivatives. For instance, the reaction between cyclohexylamine and butyryl chloride in the presence of a base like triethylamine can yield this compound. The reaction typically occurs under mild conditions, with the base neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various cyclohexyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyclohexylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyclohexylamino group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with only the amino group attached to the cyclohexane ring.
Butanoic acid: The parent carboxylic acid without the cyclohexylamino group.
Cyclohexylacetic acid: Another analog with the carboxylic acid group attached to the cyclohexane ring via an ethyl linker.
Uniqueness
2-(Cyclohexylamino)butanoic acid is unique due to the presence of both the cyclohexylamino group and the butanoic acid chain. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its simpler analogs.
Properties
CAS No. |
90965-50-7 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(cyclohexylamino)butanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h8-9,11H,2-7H2,1H3,(H,12,13) |
InChI Key |
GSJHHYVLYJDKGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC1CCCCC1 |
Origin of Product |
United States |
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